4-Ethyl-4-methoxypiperidine hydrochloride
Overview
Description
4-Ethyl-4-methoxypiperidine hydrochloride is a chemical compound with the CAS Number: 1803587-00-9 . It has a molecular weight of 179.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-3-8(10-2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Dopamine Transporter Studies
- A research study by Prisinzano et al. (2002) investigated 4-ethyl-4-methoxypiperidine derivatives for their ability to bind to the dopamine transporter (DAT). This research is significant in understanding the role of these compounds in neuroscience and pharmacology, particularly concerning dopamine regulation (Prisinzano et al., 2002).
Physical Properties in Pharmaceutical Sciences
- Sawale et al. (2016) conducted a study on the molar refraction and polarizability of a compound structurally related to 4-ethyl-4-methoxypiperidine. This research contributes to our understanding of the physical and chemical properties of these compounds, which is essential in the development of pharmaceutical formulations (Sawale et al., 2016).
Anticancer Agent Synthesis
- Temple et al. (1983) explored the synthesis of potential anticancer agents involving compounds related to 4-ethyl-4-methoxypiperidine. Such studies are crucial in the ongoing search for new and effective cancer treatments (Temple et al., 1983).
Oligoribonucleotide Synthesis
- Reese et al. (1986) described the use of a 4-methoxypiperidine derivative in the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis. This application is significant in the field of molecular biology and genetics, particularly for RNA-based studies (Reese et al., 1986).
Gastric-Acid Inhibiting Compounds
- Mittelbach et al. (1988) described the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a key building block for gastric-acid inhibiting compounds, indicating its importance in gastrointestinal therapeutic research (Mittelbach et al., 1988).
Antimalarial Research
- Barlin et al. (1984, 1985) prepared N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines from a compound structurally related to 4-ethyl-4-methoxypiperidine, exploring their potential as antimalarials. This research contributes to the development of new treatments for malaria (Barlin et al., 1984).
Antidepressant and Anxiolytic Effects
- Pytka et al. (2015) investigated the antidepressant and anxiolytic effects of phenylpiperazine derivatives, which are chemically related to 4-ethyl-4-methoxypiperidine. These studies are crucial in understanding the potential therapeutic applications of these compounds in mental health (Pytka et al., 2015).
Piperidine Ring Contraction Studies
- Tehrani et al. (2000) researched the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, a process involving ring contraction. This type of research has implications in synthetic chemistry, particularly in the synthesis of new chemical entities (Tehrani et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
4-ethyl-4-methoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-8(10-2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJOGZCUUABZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-00-9 | |
Record name | Piperidine, 4-ethyl-4-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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